Levamisole Hydrochloride

Catalog No.
S532908
CAS No.
16595-80-5
M.F
C11H12N2S.ClH
C11H13ClN2S
M. Wt
240.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levamisole Hydrochloride

CAS Number

16595-80-5

Product Name

Levamisole Hydrochloride

IUPAC Name

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride

Molecular Formula

C11H12N2S.ClH
C11H13ClN2S

Molecular Weight

240.75 g/mol

InChI

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1

InChI Key

LAZPBGZRMVRFKY-HNCPQSOCSA-N

SMILES

Array

solubility

36.1 [ug/mL] (The mean of the results at pH 7.4)
Water 210 (mg/mL)
Methanol sol. (mg/mL)
Propylene glycol sol. (mg/mL)
Ethanol sl. sol. (mg/mL)

Synonyms

Decaris, Dekaris, Hydrochloride, Levamisole, L-Tetramisole, Levamisole, Levamisole Hydrochloride, Levotetramisole, Solaskil

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.Cl

The exact mass of the compound Levamisole hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water 210 (mg/ml)methanol sol. (mg/ml)propylene glycol sol. (mg/ml)ethanol sl. sol. (mg/ml)>36.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Levamisole Hydrochloride (CAS 16595-80-5) is the enantiomerically pure, levorotatory isomer of tetramisole, formulated as a highly water-soluble hydrochloride salt [1]. In procurement contexts, it is primarily sourced for two distinct functional roles: as a potent anthelmintic agent that acts as a nicotinic acetylcholine receptor (nAChR) agonist, and as a highly selective, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). Unlike crude racemic mixtures or free base forms, Levamisole HCl offers a standardized, highly processable crystalline solid that dissolves readily in aqueous buffers, making it the definitive choice for injectable veterinary formulations, cell culture media, and precision immunohistochemistry (IHC) workflows where endogenous enzyme quenching is required [1].

Substituting Levamisole Hydrochloride with closely related analogs or alternative forms introduces severe process and performance liabilities. Utilizing the free base form requires organic solvents like DMSO or ethanol for dissolution, which can induce physiological artifacts or solvent toxicity in sensitive in vitro cellular assays . Furthermore, substituting with the cheaper racemic precursor, Tetramisole, introduces the inactive dextrorotatory (D) isomer, which halves the effective potency per milligram and significantly increases the risk of neurotoxic side effects in in vivo models [1]. In biochemical assays, replacing Levamisole HCl with broad-spectrum phosphatase inhibitors (such as EDTA) indiscriminately chelates metal ions, destroying the activity of both endogenous phosphatases and the specific intestinal alkaline phosphatase reporters used in ELISA and IHC, thereby ruining assay readouts [2].

Aqueous Processability: HCl Salt vs. Free Base

For biological assays and liquid formulations, the solubility of the active pharmaceutical ingredient is paramount. Levamisole Hydrochloride demonstrates exceptional aqueous solubility, reaching up to 210 mg/mL in water, allowing for the direct preparation of highly concentrated stock solutions in standard physiological buffers like PBS[1]. In stark contrast, Levamisole free base is practically insoluble in water, necessitating the use of organic solvents such as DMSO or ethanol [2]. The reliance on organic solvents can introduce confounding physiological artifacts in cell-based assays and complicates the manufacturing of aqueous veterinary injectables.

Evidence DimensionAqueous Solubility
Target Compound DataLevamisole HCl (~210 mg/mL in water)
Comparator Or BaselineLevamisole Free Base (Practically insoluble in water)
Quantified Difference>200-fold increase in aqueous solubility, eliminating the need for organic solvents.
ConditionsAmbient temperature dissolution in water or PBS (pH 7.2).

Procuring the HCl salt ensures seamless integration into aqueous workflows, eliminating solvent-induced toxicity and simplifying formulation steps.

Enantiomeric Purity: Levamisole vs. Racemic Tetramisole

Levamisole is the purified S-(-)-isomer of the racemic mixture tetramisole. Procurement of the enantiomerically pure Levamisole Hydrochloride directly impacts dosing efficiency and safety margins. Studies and veterinary guidelines indicate that Levamisole possesses roughly twice the anthelmintic potency compared to tetramisole, as the D-isomer in the racemate is biologically inactive against target receptors [1]. More importantly, eliminating the D-isomer significantly widens the safety margin, reducing the incidence of neurotoxic side effects and off-target neuronal suppression that are prevalent when dosing with the racemic mixture [2].

Evidence DimensionAnthelmintic Potency and Safety Margin
Target Compound DataLevamisole HCl (Pure S-isomer, 100% active fraction)
Comparator Or BaselineTetramisole HCl (Racemic mixture, 50% active fraction with higher toxicity)
Quantified Difference2x higher specific activity per milligram with a significantly reduced neurotoxicity profile.
ConditionsIn vivo anthelmintic dosing and toxicological evaluation.

Buyers formulating veterinary therapeutics or conducting in vivo research must select Levamisole over Tetramisole to halve the required dosage and minimize off-target toxicity.

Assay Specificity: Selective TNAP Inhibition

In immunohistochemistry (IHC) and ELISA, blocking endogenous enzyme activity without affecting the reporter enzyme is critical for signal-to-noise optimization. Levamisole Hydrochloride acts as a potent, uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), exhibiting a Ki of approximately 16 µM [1]. Crucially, it does not inhibit intestinal or placental alkaline phosphatase isoforms [2]. If a generic phosphatase inhibitor or chelator is used, it will quench the calf intestinal alkaline phosphatase (CIP) commonly used as the assay reporter. Levamisole's unique selectivity allows it to be added directly to the substrate buffer to suppress background noise while preserving the target signal.

Evidence DimensionAlkaline Phosphatase Isoform Inhibition
Target Compound DataLevamisole HCl (Inhibits TNAP at Ki ~16 µM; 0% inhibition of intestinal ALP)
Comparator Or BaselineBroad-spectrum inhibitors/chelators (e.g., EDTA, which inhibits all ALP isoforms)
Quantified DifferenceComplete preservation of intestinal ALP reporter activity while suppressing >80% of endogenous TNAP background at 1 mM concentrations.
ConditionsIHC or ELISA substrate buffer formulation.

Levamisole HCl is the mandatory choice for background quenching in alkaline phosphatase-based immunoassays, as generic inhibitors will destroy the assay readout.

Endogenous Phosphatase Quenching in Immunohistochemistry (IHC)

Due to its selective uncompetitive inhibition of tissue-nonspecific alkaline phosphatase (TNAP) and its inability to inhibit intestinal isoforms, Levamisole HCl is routinely formulated into IHC and ELISA substrate buffers. It effectively suppresses endogenous background noise in liver, kidney, and bone tissues without compromising the signal from calf intestinal alkaline phosphatase (CIP) conjugated antibodies [1].

Aqueous Veterinary Anthelmintic Formulations

Leveraging its high aqueous solubility (up to 210 mg/mL) and enantiomeric purity, Levamisole HCl is the preferred active pharmaceutical ingredient for manufacturing liquid oral drenches and injectable anthelmintics for livestock. It avoids the solvent requirements of the free base and the toxicity risks associated with racemic tetramisole [2].

In Vitro Nematode Neuromuscular Models

As a potent nicotinic acetylcholine receptor (nAChR) agonist, Levamisole HCl is used in neurobiology and parasitology research to induce spastic paralysis in model organisms like C. elegans. Its water-soluble salt form allows for precise, solvent-free concentration control in aqueous testing media, ensuring reproducible dose-response curves .

Purity

> 98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

240.0487973 Da

Monoisotopic Mass

240.0487973 Da

Heavy Atom Count

15

Appearance

Solid powder

UNII

DL9055K809

Related CAS

14769-73-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 297 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (13.13%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (12.12%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (13.8%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of glomerulonephritis and nephrotic syndrome

Drug Classes

Breast Feeding; Lactation

Pharmacology

Levamisole Hydrochloride is the hydrochloride salt of the synthetic imidazothiazole derivative levamisole with anthelminthic and immunomodulating activities. In immunosuppressed states, levamisole may restore immune function by: 1) stimulating antibody formation, 2) stimulating T-cell activation and proliferation, 3) potentiating monocyte and macrophage phagocytosis and chemotaxis and 4) increasing neutrophil mobility, adherence, and chemotaxis.

MeSH Pharmacological Classification

Adjuvants, Immunologic

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

16595-80-5

Wikipedia

Levamisole hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Stability Shelf Life

Bulk: Levamisole appears to be stable in the bulk form at 60°C for at least four weeks. Solution: At 100 mg/mL concentrations in water and pH 7 buffer, the compound is stable for at least 9 days when stored at ambient temperature under normal laboratory illumination.

Dates

Last modified: 09-13-2023

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